1-(4-methoxy-3-nitrobenzenesulfonyl)-3,5-dimethyl-1H-pyrazole
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Overview
Description
1-(4-Methoxy-3-nitrobenzenesulfonyl)-3,5-dimethyl-1H-pyrazole is a chemical compound characterized by its unique structure, which includes a pyrazole ring substituted with methoxy, nitro, and sulfonyl groups
Preparation Methods
The synthesis of 1-(4-methoxy-3-nitrobenzenesulfonyl)-3,5-dimethyl-1H-pyrazole typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 4-methoxy-3-nitrobenzenesulfonyl chloride.
Reaction Conditions: The sulfonyl chloride is then reacted with 3,5-dimethyl-1H-pyrazole under controlled conditions to form the desired compound.
Industrial Production: Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques.
Chemical Reactions Analysis
1-(4-Methoxy-3-nitrobenzenesulfonyl)-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different functionalized pyrazole derivatives.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents: Reagents such as hydrogen peroxide for oxidation, hydrogen gas with a catalyst for reduction, and halogenating agents for substitution are commonly used.
Major Products: The major products formed depend on the type of reaction and the reagents used, leading to a variety of functionalized pyrazole derivatives.
Scientific Research Applications
1-(4-Methoxy-3-nitrobenzenesulfonyl)-3,5-dimethyl-1H-pyrazole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-methoxy-3-nitrobenzenesulfonyl)-3,5-dimethyl-1H-pyrazole involves:
Molecular Targets: The compound interacts with specific enzymes and receptors, modulating their activity.
Pathways Involved: It affects various biochemical pathways, including those involved in cell signaling and metabolism.
Effects: The compound’s effects are mediated through its interaction with molecular targets, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
1-(4-Methoxy-3-nitrobenzenesulfonyl)-3,5-dimethyl-1H-pyrazole can be compared with similar compounds:
Similar Compounds: Compounds such as 4-methoxy-3-nitrobenzenesulfonyl chloride and 1-(4-methoxy-3-nitrobenzenesulfonyl)piperidine share structural similarities.
Uniqueness: The presence of the pyrazole ring and specific substituents makes it unique, offering distinct chemical and biological properties.
Comparison: Compared to its analogs, it may exhibit different reactivity and biological activity, making it valuable for specific applications.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and versatile reactivity make it a compound of interest for further research and development.
Properties
IUPAC Name |
1-(4-methoxy-3-nitrophenyl)sulfonyl-3,5-dimethylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O5S/c1-8-6-9(2)14(13-8)21(18,19)10-4-5-12(20-3)11(7-10)15(16)17/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRCOYQJEPLLXAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1S(=O)(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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